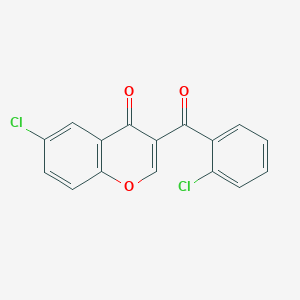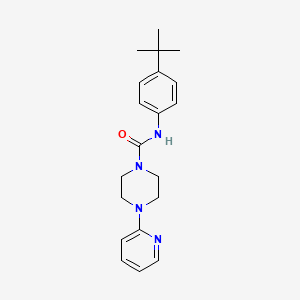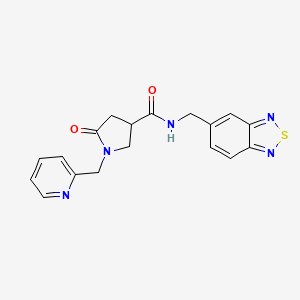
6-chloro-3-(2-chlorobenzoyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of chromen-4-one derivatives, including compounds closely related to 6-chloro-3-(2-chlorobenzoyl)-4H-chromen-4-one, involves various chemical reactions that highlight the versatility of these compounds. For instance, the efficient and direct synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones has been developed through a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions (Zhou et al., 2013). This process exemplifies the complex reactions used to synthesize chromen-4-one derivatives.
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of a similar compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined, showcasing the typical monoclinic crystal system of these compounds and the presence of p-p stacking of aromatic residues (Manolov et al., 2012). These structural analyses are crucial for understanding the chemical behavior and potential applications of chromen-4-ones.
Chemical Reactions and Properties
Chromen-4-one derivatives undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and more. A study on the synthesis and characterization of a coumarin derivative similar to our compound of interest showed detailed insights into its reactivity and interaction with different chemical agents (Channabasappa et al., 2018). Understanding these reactions is key to exploring the functionalization and application of chromen-4-one derivatives in various domains.
Physical Properties Analysis
The physical properties of chromen-4-one derivatives, including 6-chloro-3-(2-chlorobenzoyl)-4H-chromen-4-one, are characterized by their crystalline structure, melting points, solubility, and more. The detailed characterization of these compounds, including their monoclinic crystal system and specific unit cell dimensions, provides insight into their stability and solubility, which are important for their practical applications (Barili et al., 2001).
Chemical Properties Analysis
The chemical properties of chromen-4-ones are defined by their reactivity, including electrophilic and nucleophilic sites, which are essential for their involvement in chemical syntheses. For example, the base-promoted reaction of 4-chloro-3-vinyl coumarins showcases the chemoselectivity and synthetic utility of these compounds, highlighting their potential for creating novel structures with diverse biological and chemical functionalities (Farajpour & Alizadeh, 2022).
Eigenschaften
IUPAC Name |
6-chloro-3-(2-chlorobenzoyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2O3/c17-9-5-6-14-11(7-9)16(20)12(8-21-14)15(19)10-3-1-2-4-13(10)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAKKVCQBWROQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-[(3R*,4S*)-3-amino-4-(5-methyl-2-furyl)pyrrolidin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B5643053.png)
![3-[(3,5-dichlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5643069.png)


![5-[(3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5643086.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5643090.png)
![N-[4-(4-chlorophenoxy)phenyl]nicotinamide](/img/structure/B5643104.png)
![(2-methoxy-5-methylphenyl)[4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5643109.png)
![benzyl 4-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B5643116.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5643133.png)

![3,5-dimethyl-7-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5643151.png)
![6-methyl-3-[(4-methyl-1-piperazinyl)methyl]-2-phenyl-4-quinolinol](/img/structure/B5643155.png)
![{(3R*,4R*)-1-(1H-indol-3-ylacetyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5643161.png)